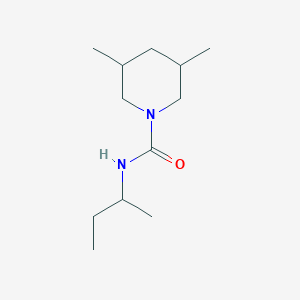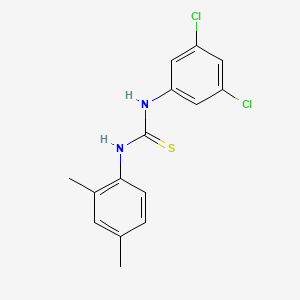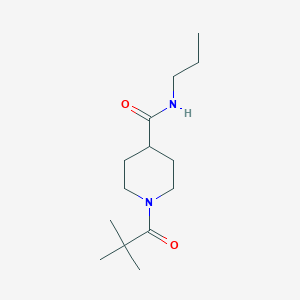![molecular formula C15H18N2O3 B4748080 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
Vue d'ensemble
Description
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as MTPP, is a chemical compound that has gained attention for its potential use in scientific research. MTPP has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various scientific research applications. It has been studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied. It has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and cell death in various cell types, including dopaminergic neurons and insect cells. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been found to inhibit the activity of complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in ROS production.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have insecticidal activity against several insect species, making it a potential candidate for insecticide development. However, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several limitations for lab experiments. It has been found to induce oxidative stress and cell death in various cell types, making it difficult to study its effects in vivo. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied, making it difficult to fully understand its effects.
Orientations Futures
There are several future directions for the study of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. Further research is needed to fully understand its mechanism of action and its effects on various cell types. Additionally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Finally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-11(2)16-17(12(10)3)15(18)9-20-14-7-5-13(19-4)6-8-14/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHEAHZLILZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)


![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4748046.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B4748053.png)
![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide](/img/structure/B4748057.png)
![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)